molecular formula C8H6ClNO4 B8140647 2-(2-Chloro-3-nitrophenyl)acetic acid

2-(2-Chloro-3-nitrophenyl)acetic acid

Cat. No.: B8140647
M. Wt: 215.59 g/mol
InChI Key: YNAGRJPZFRHHOQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-nitrophenyl)acetic acid typically involves the nitration of 2-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often involving the use of a base to facilitate the substitution reaction.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

    Esterification: Alcohols, acid catalysts (sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2-(2-Chloro-3-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(2-Chloro-3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-nitrophenyl)acetic acid
  • 2-(3-Chloro-4-nitrophenyl)acetic acid
  • 2-(2-Bromo-3-nitrophenyl)acetic acid

Uniqueness

2-(2-Chloro-3-nitrophenyl)acetic acid is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (chlorine and nitro) can enhance its potential as an intermediate in various synthetic pathways and its interactions with biological targets.

Properties

IUPAC Name

2-(2-chloro-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGRJPZFRHHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101340032
Record name 2-Chloro-3-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101340032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34915-64-5
Record name 2-Chloro-3-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101340032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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